molecular formula C21H22O12 B12786129 Epicatechin-4'-glucuronide CAS No. 1146696-35-6

Epicatechin-4'-glucuronide

Cat. No.: B12786129
CAS No.: 1146696-35-6
M. Wt: 466.4 g/mol
InChI Key: FXAMKGHSKXKNHR-CVPXIJHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epicatechin-4'-glucuronide is a major phase II metabolite of the dietary flavanol (-)-epicatechin, which is abundantly present in cocoa, dark chocolate, and green tea . This specific glucuronide conjugate is systematically present in human circulation following the consumption of epicatechin-rich foods and is a critical molecule for studying the biological effects of dietary flavanols in vivo . Its primary research value lies in its role as a key bioactive mediator of the cardiovascular benefits associated with flavanol intake, making it essential for physiologically relevant experimental models. The main research applications for this compound include investigations into vascular function and nitric oxide metabolism , studies on its effects on glucose tolerance and insulin signaling pathways , and research on its influence on skeletal muscle health, including potential modulatory effects on regulators of muscle growth such as myostatin . Unlike the parent compound (-)-epicatechin, which is extensively metabolized upon absorption, using this compound allows researchers to bypass significant metabolic conversions and directly study the effects of a metabolite that actually reaches human tissues . This provides more reliable and translatable data on the mechanism of action of dietary flavanols. Studies suggest that the glucuronidation of epicatechin can significantly alter its bioactivity compared to the native compound, influencing its antioxidant properties and its capacity to protect against oxidative stress-induced cell death, particularly in neuronal models . This product is provided for research purposes only. It is strictly for use in laboratory studies and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1146696-35-6

Molecular Formula

C21H22O12

Molecular Weight

466.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C21H22O12/c22-8-4-10(23)9-6-12(25)18(31-14(9)5-8)7-1-2-13(11(24)3-7)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,12,15-19,21-28H,6H2,(H,29,30)/t12-,15+,16+,17-,18-,19+,21-/m1/s1

InChI Key

FXAMKGHSKXKNHR-CVPXIJHMSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Epicatechin Glucuronides

Chemical Synthesis Approaches for Epicatechin Glucuronides

The chemical synthesis of epicatechin glucuronides is a complex undertaking that requires precise control over reactivity at multiple hydroxyl groups on the epicatechin scaffold.

Achieving regioselectivity—the ability to direct a chemical reaction to a specific position on a molecule—is paramount in synthesizing a particular isomer like epicatechin-4'-glucuronide. One key strategy involves the regioselective methylation of the 4′-hydroxyl group of (epi)catechin. nih.govacs.org Researchers have developed methods to achieve this with high yields, for instance, by using intermittent injections of methyl iodide and potassium carbonate, which favors the formation of 4'-O-methyl (epi)catechin over the 3'-O-methyl isomer. acs.orgresearchgate.net Another approach is the acid-catalyzed glucuronidation of phenolic intermediates using a sugar donor like methyl 2,3,4-tri-O-(trichloroacetamidoyl)-α-d-glucuronate, catalyzed by a Lewis acid. nih.govacs.org These strategies are part of a broader effort to produce various monoglucuronides of epicatechin and its methylated derivatives as authentic bioanalytical standards. acs.orgnih.gov

A cornerstone of modern regioselective synthesis is the use of orthogonally protected intermediates. acs.org This advanced strategy involves protecting the different hydroxyl groups on the epicatechin molecule with distinct chemical "protecting groups" that can be removed selectively under different reaction conditions. researchgate.netmarscocoascience.com

For example, a specific phenolic hydroxyl group intended for glucuronidation can be protected with a methoxymethyl (MOM) or p-methoxybenzyl (PMB) group, while the remaining hydroxyls are protected as benzyl (B1604629) ethers. acs.orgresearchgate.netmarscocoascience.com This allows for the selective deprotection of a single hydroxyl group, exposing it for the specific attachment of the glucuronic acid moiety. acs.orgresearchgate.net This synthetic design ensures that the site of glucuronidation is unambiguous, facilitating the creation of pure isomeric standards. acs.org Similarly, the tert-butyldimethylsilyl (TBS) group has been used for protection, with its regioselective removal from position 5 being a key step in synthesizing (epi)catechin-5-O-glucuronides. nih.govacs.org

Despite these advanced strategies, the chemical synthesis of epicatechin glucuronides is fraught with challenges. The absorption, metabolism, and biological activity of flavan-3-ols are known to be strongly influenced by their stereochemistry, making the synthesis of stereoisomer-specific compounds critical. nih.govacs.org

ChallengeDescriptionRelevant Findings
Epimerization Acid-catalyzed conditions used for removing protecting groups can cause epimerization at the C-2 position, converting the epicatechin scaffold to a catechin (B1668976) scaffold.During the synthesis of epicatechin-4′-O-β-d-glucuronide (2G), removal of the PMB group led to the formation of approximately 17% of the ent-catechin byproduct. acs.org
Regioselectivity Controlling which of the multiple hydroxyl groups is glucuronidated is difficult, requiring complex multi-step protection and deprotection strategies.Successful strategies include the regioselective methylation of the 4'-hydroxyl group and the regioselective deprotection of TBS groups at position 5. nih.govacs.org
Isomer Separation The final product is often a mixture of regioisomers and stereoisomers that are difficult to separate.Purification of the final glucuronide products frequently requires preparative HPLC to isolate the desired pure isomer. nih.govacs.orgacs.org
Low Yields The multi-step nature of the synthesis and the challenges in purification can lead to low overall yields of the final product.While specific yields vary, the complexity of the process inherently limits the efficiency of producing large quantities. nih.govacs.org

Enzymatic Synthesis of Epicatechin Glucuronides

Enzymatic synthesis offers an alternative pathway that often provides higher specificity compared to chemical methods, leveraging the natural catalytic activity of enzymes involved in metabolism.

The primary enzymes responsible for glucuronidation in the body are the UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net These enzymes, highly expressed in the liver and intestine, catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate like epicatechin. nih.govresearchgate.netnih.gov The UGT1A and UGT2B families are the main groups of enzymes that facilitate this phase II metabolic reaction. nih.gov Studies using recombinant human UGTs have been crucial in identifying which specific isoforms are active toward epicatechin. nih.govresearchgate.netnih.govnih.gov It has been shown that several UGTs within the 1A family exhibit significant activity in conjugating epicatechin. nih.govresearchgate.net

Research has identified several specific UGT isoforms that catalyze the glucuronidation of epicatechin, with distinct regioselectivities. The three UGTs from the 1A family with the most significant activity towards epicatechin are UGT1A9, UGT1A8, and UGT1A1. nih.govresearchgate.netwhiterose.ac.uk

UGT1A9 , which is highly expressed in the liver and kidney, is a primary enzyme responsible for epicatechin glucuronidation. nih.govnih.govnih.govnih.gov It is considered one of the most efficient enzymes for this reaction. nih.govnih.gov

UGT1A8 , predominantly an extrahepatic enzyme found mainly in the small intestine, also shows high activity in conjugating epicatechin. nih.govnih.govwhiterose.ac.uk In some cellular models, UGT1A8 is the dominant isoform for epicatechin conjugation. whiterose.ac.uk

UGT1A1 , another key isoform in the liver and small intestine, demonstrates significant catalytic activity toward epicatechin as well. nih.govresearchgate.netwhiterose.ac.uk

Interestingly, the glucuronidation pattern can be isoform-specific. For instance, when epicatechin is metabolized by these recombinant UGTs, epicatechin-3'-O-glucuronide is often produced at the highest rate, followed by epicatechin-7-O-glucuronide, and then epicatechin-4'-O-glucuronide. nih.govwhiterose.ac.uk

UGT IsoformPrimary Expression Location(s)Activity Towards EpicatechinNotable Products
UGT1A9 Liver, KidneyHigh / Most efficient. nih.govnih.govnih.govnih.govProduces epicatechin 3′-O-glucuronide as a major product. nih.gov
UGT1A8 Small Intestine (extrahepatic)High. nih.govnih.govwhiterose.ac.ukSignificantly contributes to overall epicatechin glucuronidation. nih.govwhiterose.ac.uk
UGT1A1 Liver, Small IntestineSignificant. nih.govresearchgate.netwhiterose.ac.ukActively glucuronidates epicatechin. nih.govresearchgate.net

Optimization of Enzymatic Production for Research Standards

The generation of pure epicatechin glucuronide metabolites is essential for their use as bioanalytical standards and for detailed investigation into their biological activities. acs.orgnih.gov To meet the demand for milligram quantities required for such research, enzymatic synthesis methods have been developed and optimized. nih.govnih.gov These methods offer high specificity compared to chemical synthesis, which can often result in a mixture of products. nih.gov

The in vitro synthesis of epicatechin glucuronides primarily utilizes recombinant human UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in the body. nih.govontosight.ai Studies have screened various UGT isoforms from the UGT1A and UGT2B families to identify the most effective catalysts for this biotransformation. nih.govnih.gov Among twelve enzymes tested in one study, UGT1A9 was identified as the most efficient for glucuronidating both epicatechin and its methylated derivatives. nih.govnih.govresearchgate.net UGT1A8 was found to be the second most productive, though its output was only about 15% of that achieved by UGT1A9. nih.gov

Table 1: Relative Efficacy of UGT Isoforms in the Glucuronidation of 3′-O-methyl-epicatechin

UGT IsoformMajor Product FormedRelative Product Formation
UGT1A93′-O-methyl-epicatechin-5-O-glucuronideHighest Efficacy (100%)
UGT1A83′-O-methyl-epicatechin-5-O-glucuronide & another glucuronide~15% of UGT1A9
UGT1A10A different 3′-O-methyl-epicatechin glucuronideProduces a different primary product than UGT1A9

This table is based on findings indicating UGT1A9 as the most efficient enzyme, with UGT1A8 being significantly less productive for the same target compound. nih.gov

Concurrent Biotransformation Pathways: O-Methylation and Glucuronidation

Epicatechin undergoes extensive phase II metabolism in the body, where O-methylation and glucuronidation are two of the primary concurrent biotransformation pathways. ontosight.aiacs.org These reactions are catalyzed by two different sets of enzymes: catechol-O-methyltransferase (COMT) is responsible for methylation, while UDP-glucuronosyltransferases (UGTs) catalyze glucuronidation. nih.govontosight.ai The interplay between these pathways results in the formation of metabolites that are both methylated and glucuronidated. nih.gov

The biotransformation can occur sequentially. For example, epicatechin can first be methylated by COMT to produce derivatives such as 3′-O-methyl-epicatechin. nih.gov This methylated compound then serves as a substrate for UGT enzymes. nih.govnih.gov In vitro studies have demonstrated that UGT1A9 can efficiently glucuronidate 3′-O-methyl-epicatechin, yielding products like 3′-O-methyl-epicatechin 5-O-glucuronide. nih.govnih.gov This specific metabolite is significant as it has been identified in the plasma and brain tissue of rodents following the consumption of a grape seed extract. nih.govnih.gov

Conversely, glucuronidation can precede methylation. nih.gov The presence of various methylated glucuronides in urine after oral administration of epicatechin confirms that these concurrent pathways are active in vivo. capes.gov.br Metabolites purified from human urine include compounds such as 4'-O-methyl-(-)-epicatechin-3'-O-glucuronide and 4'-O-methyl-(-)-epicatechin-5 or 7-O-glucuronide. capes.gov.br The existence of these complex metabolites underscores the intricate and sequential nature of epicatechin biotransformation.

Table 2: Examples of Metabolites from Concurrent O-Methylation and Glucuronidation

Precursor CompoundPathway Step 1 (Enzyme)IntermediatePathway Step 2 (Enzyme)Final Metabolite
(-)-Epicatechin (B1671481)Methylation (COMT)3′-O-methyl-epicatechinGlucuronidation (UGT1A9)3′-O-methyl-epicatechin 5-O-glucuronide
(-)-EpicatechinMethylation (COMT)4′-O-methyl-epicatechinGlucuronidation (UGT)4′-O-methyl-(-)-epicatechin-3′-O-glucuronide
(-)-EpicatechinGlucuronidation (UGT)Epicatechin-glucuronideMethylation (COMT)Methyl-epicatechin-glucuronide

This table illustrates the sequential nature of epicatechin metabolism as described in referenced studies. nih.govcapes.gov.br

Additional Conjugation Reactions Affecting Epicatechin Metabolites (e.g., Sulfation)

In addition to O-methylation and glucuronidation, sulfation is another critical phase II conjugation reaction involved in the metabolism of epicatechin. acs.orgnih.gov This process is catalyzed by sulfotransferase (SULT) enzymes and contributes to the diversity of epicatechin metabolites found in the body. nih.gov

Interestingly, the relative importance of sulfation versus glucuronidation appears to show significant species differences. nih.gov A pivotal study investigating epicatechin metabolism using human liver and intestinal components revealed that sulfation is the predominant pathway in humans. nih.gov The study found that human liver cytosol efficiently sulfated epicatechin, primarily via the SULT1A1 isoform. nih.gov In the human intestine, both SULT1A1 and SULT1A3 were found to contribute to sulfation. nih.gov Surprisingly, the same study did not detect any glucuronidation of epicatechin when using human liver and small intestinal microsomes. nih.gov

This finding contrasts sharply with metabolism in rats, where liver microsomes efficiently glucuronidated epicatechin, and the rate of sulfation was considerably lower than in humans. nih.gov This highlights a major species-specific difference in the metabolic fate of epicatechin. nih.gov To aid in the identification and quantification of these metabolites, various sulfated derivatives, including those of epicatechin, 3′-O-methylepicatechin, and 4′-O-methylepicatechin, have been chemically synthesized to serve as authentic analytical standards. nih.gov The data suggest that in humans, sulfation is a major metabolic route for epicatechin, potentially more significant than glucuronidation in the liver and intestines. nih.gov

Analytical Methodologies for Characterization and Quantification of Epicatechin Glucuronides

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating epicatechin glucuronides from the parent compound, other metabolites, and endogenous components in biological samples. The separation is crucial for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of epicatechin metabolites. Reversed-phase HPLC methods, in particular, have been successfully developed to achieve baseline separation of various epicatechin glucuronide and sulfate (B86663) isomers. acs.orgresearchgate.net The ability to resolve these structurally similar compounds is critical, as their biological activities may differ.

In practice, HPLC is used not only for analyzing metabolites in biological fluids but also for monitoring the chemical synthesis of epicatechin glucuronide standards and for their purification using preparative-scale HPLC. acs.org The selection of the stationary phase (e.g., C18), mobile phase composition (typically a mixture of acidified water and an organic solvent like acetonitrile or methanol), and gradient elution program are optimized to achieve the desired separation. Detection is commonly performed using UV detectors, typically at a wavelength of 280 nm, or fluorescence detectors. core.ac.uk

Table 1: Example HPLC Parameters for Epicatechin Metabolite Analysis

Parameter Condition
Column Reversed-phase C18
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient

| Detection | UV (280 nm), Fluorescence (Ex: 276 nm, Em: 316 nm) core.ac.uk |

Ultra-High Performance Liquid Chromatography (UPLC) Methodologies

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering improved resolution, higher sensitivity, and substantially shorter analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher back pressures.

UPLC is particularly well-suited for the complex task of metabolite profiling in biological samples. When coupled with high-resolution mass spectrometry, UPLC has been used to profile and identify a wide array of (-)-epicatechin (B1671481) metabolites in rats, including various glucuronidated forms. nih.gov The enhanced peak capacity and speed of UPLC methodologies are advantageous for high-throughput analysis required in pharmacokinetic and metabolomic studies. qub.ac.uk

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the analysis of epicatechin glucuronides, providing molecular weight information and structural details that are crucial for their definitive identification and accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for identifying and quantifying epicatechin metabolites in biological matrices. qub.ac.uknih.gov This technique combines the powerful separation capabilities of HPLC or UPLC with the high selectivity and sensitivity of tandem mass spectrometry. Typically, an electrospray ionization (ESI) source is used in the negative ion mode for the analysis of glucuronide conjugates.

For quantification, the multiple reaction monitoring (MRM) acquisition mode is employed. In this mode, the mass spectrometer is set to detect a specific precursor-to-product ion transition. For epicatechin glucuronides, the precursor ion is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 465. This ion is fragmented, and a specific product ion, corresponding to the deprotonated epicatechin aglycone (m/z 289), is monitored. core.ac.uknih.gov This specific transition (465 -> 289) provides excellent selectivity for the quantification of epicatechin glucuronides, minimizing interference from other compounds in the sample. core.ac.uknih.gov The development of these methods is greatly enhanced by the availability of authentic synthetic standards for various epicatechin metabolites. qub.ac.uknih.gov

Table 2: Common Mass Transitions for Epicatechin Metabolites in LC-MS/MS (Negative Ion Mode)

Compound Precursor Ion (m/z) Product Ion (m/z)
(-)-Epicatechin 289 245
(-)-Epicatechin Glucuronide 465 289
(-)-Epicatechin Sulfate 369 289

Multi-Stage Mass Spectrometry (MSn) for Structural Confirmation

While LC-MS/MS using MRM is excellent for quantification, multi-stage mass spectrometry (MSn) provides more detailed structural information for confirmation. By performing successive stages of ion isolation and fragmentation, MSn experiments can help elucidate the structure of a metabolite. The characteristic loss of the glucuronyl moiety (176 Da) from the precursor ion (m/z 465) to produce the aglycone fragment (m/z 289) confirms the compound as an epicatechin glucuronide.

However, since the fragmentation patterns of glucuronide regioisomers (e.g., 3'-, 4'-, 5-, or 7-O-glucuronide) are often very similar or identical, mass spectrometry alone is typically insufficient to definitively assign the position of the glucuronide group on the epicatechin skeleton. acs.org This limitation highlights the critical need for other techniques, such as NMR, for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unequivocal structural elucidation of epicatechin glucuronide isomers. acs.orgnih.gov While MS can confirm the identity of a compound as an epicatechin glucuronide, it often cannot distinguish between different positional isomers. NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the precise determination of the glucuronidation site.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is used to make complete and unambiguous assignments of all signals in the spectra. acs.orgnih.gov The HMBC experiment is particularly crucial as it reveals long-range correlations between protons and carbons, which can definitively establish the linkage point between the glucuronic acid moiety and the epicatechin core. acs.orgnih.gov The availability of chemically synthesized authentic standards of epicatechin glucuronides has been essential for their full characterization by NMR. acs.org

Table 3: Selected ¹H NMR Spectroscopic Data for Epicatechin-4'-O-β-D-glucuronide (in Acetone-d₆ with 10% D₂O)

Position Chemical Shift (δ, ppm)
H-2 4.90
H-3 4.25
H-4 2.89, 2.79
H-6 6.02
H-8 5.95
H-2' 7.30
H-5' 6.95
H-6' 7.20
H-1'' (Glucuronide) 5.00

(Data adapted from Zhang et al., 2013) acs.org

Sample Preparation Strategies for Biological Matrices (e.g., Solid-Phase Extraction, Enzymatic Hydrolysis for Deconjugation)

Effective sample preparation is a critical step to remove interfering substances and enrich the concentration of Epicatechin-4'-glucuronide from complex biological matrices like plasma and urine. The two most common and pivotal techniques employed are solid-phase extraction (SPE) and enzymatic hydrolysis.

Solid-Phase Extraction (SPE): This technique is widely used for the cleanup and concentration of analytes from liquid samples. For epicatechin metabolites, reversed-phase SPE cartridges, such as the Oasis HLB, are frequently employed. The process involves conditioning the cartridge, loading the acidified sample, washing away interfering compounds, and finally eluting the retained analytes with an organic solvent. This method has been shown to provide cleaner samples and higher, more consistent recovery rates compared to simpler methods like protein precipitation.

A typical SPE protocol for plasma samples involves the following steps:

Sample Pre-treatment: Plasma samples are often stabilized with an antioxidant solution and acidified, for example with phosphoric acid.

Cartridge Conditioning: The SPE cartridge is conditioned sequentially with a solvent like methanol and then with acidified water to activate the stationary phase.

Sample Loading: The pre-treated plasma sample is loaded onto the conditioned cartridge.

Washing: The cartridge is washed with a weak solvent to remove hydrophilic impurities while retaining the epicatechin glucuronides.

Elution: The analytes of interest, including this compound, are eluted from the cartridge using a stronger organic solvent, such as methanol or a mixture of acetonitrile and methanol.

Evaporation and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the analytical instrument, such as a mixture of mobile phase components.

The efficiency of SPE is demonstrated by the high recovery rates achieved for various epicatechin metabolites, as shown in the table below.

Interactive Data Table: Recovery of Epicatechin Metabolites Using Different Sample Preparation Methods

CompoundSample Preparation MethodAverage Recovery (%)
(-)-Epicatechin-3'-β-D-glucuronideSolid-Phase Extraction (SPE)95 ± 5
(-)-Epicatechin-3'-sulfateSolid-Phase Extraction (SPE)92 ± 6
3'-O-methyl-(-)-epicatechin-5/7-sulfateSolid-Phase Extraction (SPE)88 ± 7
(-)-EpicatechinProtein Precipitation (Methanol)75 ± 12

This table illustrates the superior recovery rates of epicatechin metabolites with Solid-Phase Extraction compared to a standard protein precipitation method.

Enzymatic Hydrolysis for Deconjugation: To quantify the total amount of epicatechin after consumption, or when authentic standards for all glucuronidated metabolites are not available, enzymatic hydrolysis is a common strategy. This process, known as deconjugation, uses enzymes to cleave the glucuronic acid moiety from the parent epicatechin molecule. The most commonly used enzyme for this purpose is β-glucuronidase, often sourced from Helix pomatia or Escherichia coli.

The hydrolysis reaction is carefully controlled for pH, temperature, and incubation time to ensure complete cleavage of the glucuronide bond without degrading the resulting aglycone. Following hydrolysis, the liberated epicatechin is then extracted and quantified. A typical procedure involves incubating the biological sample (e.g., plasma or urine) with a solution of β-glucuronidase at a specific temperature, often 37°C, for a period ranging from 30 minutes to several hours nih.gov. The optimal conditions can vary depending on the specific glucuronide and the enzyme source nih.gov. For instance, some protocols specify incubation with β-glucuronidase from E. coli at 37°C for 45 minutes sigmaaldrich.com. It is crucial to validate the hydrolysis conditions to ensure complete deconjugation for accurate quantification nih.gov.

Development and Use of Authentic Bioanalytical Standards

The availability and use of authentic, well-characterized bioanalytical standards are fundamental to the unambiguous identification and accurate quantification of epicatechin metabolites like this compound. In the absence of such standards, analytical results can be prone to misidentification and significant quantitative errors.

Development of Authentic Standards: Due to the limited commercial availability of many epicatechin metabolites, researchers have focused on their chemical and enzymatic synthesis nih.gov. The chemical synthesis of specific glucuronide isomers, such as this compound, is a complex process that requires multi-step procedures involving the use of protective groups to ensure the glucuronic acid is attached at the correct position on the epicatechin molecule. The final synthesized compounds must be rigorously characterized to confirm their structure and purity, typically using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS).

Enzymatic synthesis offers an alternative approach, utilizing enzymes such as UDP-glucuronosyltransferases (UGTs) to generate specific glucuronide metabolites from the parent epicatechin. This method can sometimes provide better regioselectivity than chemical synthesis.

Once synthesized, the stability of these standards under various storage conditions (e.g., solid-state, in solution, refrigerated) is also evaluated to ensure their integrity over time. Studies have shown that synthesized epicatechin glucuronides are stable in the solid state under ambient conditions and in aqueous solution when refrigerated. However, it has been noted that epicatechin metabolites can be unstable in thawed plasma samples, making prompt analysis after sample preparation crucial for obtaining reproducible results researchgate.net.

Use of Authentic Standards: Authentic standards of this compound are indispensable for several aspects of bioanalytical method development and validation:

Unambiguous Identification: By comparing the retention time and mass spectral data of a peak in a biological sample to that of the authentic standard, unequivocal identification can be achieved.

Accurate Quantification: Authentic standards are used to create calibration curves that allow for the precise determination of the concentration of this compound in the sample. Quantifying without a specific standard for the metabolite can lead to inaccurate estimations of its concentration.

Method Validation: The availability of these standards is crucial for validating the entire analytical method, including parameters such as accuracy, precision, linearity, and the limit of detection and quantification.

Development of Sample Preparation Procedures: As seen in the recovery data table, authentic standards are used to optimize and validate sample preparation methods like SPE to ensure maximum and reproducible recovery of the analyte from the biological matrix.

Metabolism and Disposition of Epicatechin Glucuronides

Absorption and Initial Phase II Biotransformation

Following oral ingestion, (-)-epicatechin (B1671481) is absorbed in the small intestine. nih.govsemanticscholar.org This absorption is followed by extensive phase II biotransformation, a process that modifies the compound to increase its water solubility and facilitate its excretion. ontosight.ai The primary modifications are glucuronidation, sulfation, and methylation. capes.gov.brnih.govresearchgate.net These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases. ontosight.ainih.gov

Structurally related (-)-epicatechin metabolites (SREMs) can be detected in the systemic circulation as soon as 15 minutes after consumption, primarily as glucuronide and sulfate (B86663) conjugates. semanticscholar.org While a significant portion of (-)-epicatechin is absorbed in the jejunum, there are considerable differences in the extent of absorption among individuals. nih.gov The nature and position of the conjugation are key determinants of the metabolic fate of (-)-epicatechin, influencing whether it is effluxed back into the intestinal lumen or absorbed into the bloodstream for subsequent excretion. nih.govresearchgate.net

Glucuronidation Across Organ Systems and Tissues

Hepatic Metabolism of Epicatechin to Glucuronides

The liver is a primary site for the metabolism of (-)-epicatechin. In rats, liver microsomes efficiently glucuronidate (-)-epicatechin, leading to the formation of two distinct glucuronide metabolites. researchgate.netnih.gov In contrast, studies with human liver microsomes show that sulfation, rather than glucuronidation, is the predominant metabolic pathway. researchgate.netnih.gov Specifically, the SULT1A1 isoform is the main enzyme responsible for the sulfation of (-)-epicatechin in the human liver. researchgate.netnih.gov

In a study involving various mammalian hepatocytes, several glucuronidated metabolites of (-)-epicatechin were identified. benthamscience.com In human hepatocytes, major metabolites included M11, M18, M19, and M23, while in rat hepatocytes, M5, M6, and M10 were predominant. benthamscience.com This highlights the species-specific differences in hepatic metabolism.

Presence and Metabolism in Brain Tissue

Studies have demonstrated that (-)-epicatechin and its metabolites can cross the blood-brain barrier (BBB) and accumulate in brain tissue. nih.govresearchgate.net In rats, orally administered (-)-epicatechin leads to the presence of epicatechin glucuronide and 3'-O-methyl epicatechin glucuronide in the brain. capes.gov.brnih.gov While some in vitro studies suggest lower brain uptake of sulfated and glucuronidated derivatives, animal studies have confirmed that glucuronides can indeed enter the brain. mdpi.com

The presence of these metabolites in the brain is significant, as they may contribute to the neuroprotective effects associated with flavanol consumption. frontiersin.org Research indicates that gut microbiome-derived metabolites of epicatechin, such as 5-(4′-hydroxyphenyl)-γ-valerolactone-3′-O-glucuronide, can modulate cellular pathways related to endothelial permeability and inflammation in human brain microvascular endothelial cells. frontiersin.org

Accumulation in Lymphoid Tissues and Testes

Epicatechin metabolites have been found to accumulate in various tissues beyond the liver and brain. In young rats fed a cocoa-enriched diet, glucuronide derivatives of epicatechin and methylepicatechin were the major compounds recovered in lymphoid tissues and testes. nih.govresearchgate.net The highest concentrations of these metabolites were found in the thymus, testicles, and liver, followed by the lymph nodes and spleen. nih.govresearchgate.netcambridge.org

The accumulation of epicatechin metabolites in these tissues was significant, with concentrations in the thymus, testes, and liver being approximately two-fold higher than in the lymph nodes and spleen. cambridge.orgfrontiersin.org The presence of epicatechin glucuronide was particularly high in the testes and thymus. cambridge.org This is the first time that high concentrations of epicatechin metabolites have been reported in the testes. nih.govresearchgate.net

Species-Specific Differences in Epicatechin Glucuronidation Pathways and Metabolite Profiles (e.g., Human vs. Rat/Mouse)

Significant species-specific differences exist in the metabolism of (-)-epicatechin, particularly in the glucuronidation and sulfation pathways. researchgate.netnih.gov

In humans:

Sulfation is the predominant metabolic pathway in both the liver and intestine. researchgate.netnih.gov

(-)-Epicatechin is not glucuronidated by human liver or small intestinal microsomes. researchgate.netnih.gov

The major metabolites identified in human urine are (-)-epicatechin-3'-O-glucuronide, 4'-O-methyl-(-)-epicatechin-3'-O-glucuronide, and 4'-O-methyl-(-)-epicatechin-5 or 7-O-glucuronide. nih.gov

In plasma, epicatechin glucuronides are the dominant form. nih.gov

In rats:

Glucuronidation is a major metabolic pathway in the liver. researchgate.netnih.gov

(-)-Epicatechin is efficiently glucuronidated by rat liver microsomes, forming two glucuronides. nih.gov

Sulfation is considerably less efficient compared to humans. researchgate.netnih.gov

The metabolites purified from rat urine are 3'-O-methyl-(-)-epicatechin, (-)-epicatechin-7-O-glucuronide, and 3'-O-methyl-(-)-epicatechin-7-O-glucuronide. nih.gov

In mice:

A study of hepatocytes showed that the major metabolites of (-)-epicatechin were M5, M6, and M13. benthamscience.com

These differences in metabolite profiles are crucial to consider when extrapolating findings from animal studies to humans. nih.gov The distinct SREM profiles suggest that the biological effects of (-)-epicatechin may also vary between species. core.ac.uk

Table of Research Findings on Epicatechin Glucuronidation

Organ/TissueSpeciesPrimary Metabolic PathwayKey Metabolites IdentifiedReference
LiverHumanSulfationSulfate conjugates researchgate.netnih.gov
LiverRatGlucuronidationTwo distinct glucuronides researchgate.netnih.gov
IntestineHumanSulfationSulfate conjugates researchgate.netnih.gov
BrainRatGlucuronidation & MethylationEpicatechin glucuronide, 3'-O-methyl epicatechin glucuronide capes.gov.brnih.gov
Lymphoid Tissues & TestesRatGlucuronidation & MethylationGlucuronide derivatives of epicatechin and methylepicatechin nih.govresearchgate.net

Role of Efflux and Uptake Transporters in Glucuronide Disposition

The disposition of epicatechin glucuronides, including Epicatechin-4'-glucuronide, is critically dependent on the activity of various uptake and efflux transporters located in key tissues such as the intestine and liver. Following its formation via UDP-glucuronosyltransferase (UGT) enzymes, the resulting glucuronide conjugate is more water-soluble and larger than its parent aglycone, (-)-epicatechin. ub.edu This increased polarity and molecular weight result in poor passive membrane permeability, necessitating carrier-mediated transport systems for its movement across cellular membranes and subsequent excretion. ub.edu

Phase II conjugates, such as glucuronides, are actively transported out of cells into either the bloodstream for eventual renal elimination or into the bile for fecal excretion. ub.edu Studies using intestinal cell models, like Caco-2 cells, have shown that glucuronides of epicatechin are preferentially transported to the side of the cell where the initial epicatechin substrate was applied. whiterose.ac.uk For instance, when epicatechin is introduced to the basolateral (blood) side of intestinal cells, the majority of the formed glucuronides are effluxed back to the basolateral side. whiterose.ac.uk This suggests a highly organized and directional transport process. This efficient export is hypothesized to be mediated by basolaterally located efflux transporters. whiterose.ac.uk

While direct studies on specific transporters for this compound are limited, research on other flavonoid glucuronides provides insight into the families of transporters likely involved. Organic Anion Transporters (OATs) are a key family of transporters involved in the disposition of various drugs and endogenous compounds. acs.org For example, OAT3 has been shown to mediate the uptake of several flavonoid glucuronides. acs.org It is plausible that transporters from the OAT and Multidrug Resistance-Associated Protein (MRP, or ABCC) families play a significant role in the cellular disposition of epicatechin glucuronides.

Table 1: Key Transporter Families Implicated in Flavonoid Glucuronide Disposition

Transporter FamilyAbbreviationLikely Role in Epicatechin Glucuronide DispositionReference
Organic Anion TransportersOATsMediate uptake of glucuronide conjugates into cells for further processing or elimination. acs.org
Multidrug Resistance-Associated ProteinsMRPs (ABCC)Efflux of glucuronide conjugates from cells into circulation or bile. nih.gov

Influence of Gut Microbiota on Epicatechin Glucuronide Metabolism and Enterohepatic Recycling

The gut microbiota plays a pivotal role in the metabolism of epicatechin and its conjugates, including this compound, particularly through a process known as enterohepatic recycling. ub.edunih.gov After formation in the enterocytes and liver, a portion of epicatechin glucuronides can be secreted via bile into the duodenum. nih.govwur.nl These conjugates then travel to the distal parts of the intestine, primarily the colon, where they encounter a dense and diverse microbial population. ub.edutandfonline.com

Within the colon, bacterial enzymes, specifically β-glucuronidases, hydrolyze the glucuronide conjugates. ub.eduwur.nl This deconjugation process cleaves off the glucuronic acid moiety, releasing the parent aglycone, (-)-epicatechin. wur.nltandfonline.com The liberated (-)-epicatechin is now less polar and can be reabsorbed through the colonic epithelium into the portal circulation, returning to the liver for another round of metabolism. nih.govwur.nl This entire process of biliary excretion and subsequent reabsorption constitutes enterohepatic recycling, which can prolong the residence time of epicatechin-derived compounds in the body. ub.edu

Alternatively, the (-)-epicatechin released by microbial action can be further catabolized by the gut microbiota. tandfonline.comacs.org The bacteria can perform C-ring fission, breaking down the flavonoid structure into smaller phenolic compounds, most notably phenyl-γ-valerolactones and subsequently phenylvaleric acids. acs.orgfrontiersin.org These microbially-derived metabolites are readily absorbed into the bloodstream, where they themselves can undergo phase II conjugation (including glucuronidation and sulfation) in the liver before being detected in plasma and urine. acs.orgfrontiersin.orguea.ac.uk

The composition of an individual's gut microbiota can significantly influence the extent and nature of epicatechin metabolism. acs.org Studies have demonstrated substantial interindividual differences in the microbial conversion of (-)-epicatechin, leading to variations in the profile of resulting metabolites. acs.org This variability is a key factor contributing to the different physiological responses observed among individuals consuming epicatechin-rich foods. acs.org

Table 2: Key Microbial Activities in Epicatechin Glucuronide Metabolism

Microbial Enzyme/ProcessActionResultReference
β-glucuronidaseHydrolysis of the glucuronide bondReleases (-)-epicatechin aglycone and glucuronic acid ub.eduwur.nl
C-ring fissionCleavage of the heterocyclic C-ring of (-)-epicatechinFormation of phenyl-γ-valerolactones and other smaller phenolic acids acs.orgfrontiersin.org

Future Directions in Epicatechin Glucuronide Research

Advancements in Regiospecific Synthesis for Isomer-Specific Biological Studies

A significant hurdle in studying the biological effects of specific epicatechin glucuronides has been the difficulty in obtaining pure, individual isomers. Most metabolic processes produce a mixture of regioisomers, and early synthetic methods were often non-regioselective, yielding complex mixtures that were difficult to separate and identify. nih.gov This lack of authentic standards has hampered the precise assessment of the bioactivity of each specific conjugate. nih.govacs.org

Future research will critically depend on advancements in regiospecific synthesis . This involves developing chemical and enzymatic strategies that can precisely place the glucuronic acid moiety on a specific hydroxyl group of the epicatechin molecule. Recent progress in chemical synthesis has focused on using orthogonally protected epicatechin intermediates. nih.gov This strategy involves selectively protecting all but one hydroxyl group, allowing for the targeted glucuronidation of the desired position. nih.govacs.org While successful, these multi-step chemical syntheses can be complex and sometimes result in byproducts due to the instability of the epicatechin structure under certain reaction conditions. nih.govacs.org

Chemoenzymatic approaches offer a promising alternative. The use of specific UDP-glucuronosyltransferase (UGT) enzymes can provide high regioselectivity. mdpi.com For instance, studies have investigated various human UGT isoforms to produce specific epicatechin glucuronides. mdpi.com Future work will likely focus on:

Discovering and engineering novel UGTs with tailored substrate specificity to efficiently produce isomers that are difficult to synthesize chemically, such as epicatechin-4'-O-glucuronide.

Optimizing reaction conditions for both chemical and enzymatic methods to improve yields and reduce the formation of unwanted byproducts, such as epimerization of epicatechin to catechin (B1668976) derivatives. nih.govacs.org

Scaling up these synthetic processes to produce sufficient quantities of each pure isomer for comprehensive in vitro and in vivo biological studies. mdpi.com

The availability of a complete panel of pure epicatechin glucuronide isomers will be a crucial enabler for the research directions outlined in the subsequent sections, allowing scientists to definitively link specific structures to specific biological functions. acs.org

Deeper Elucidation of Cellular and Molecular Mechanisms of Action for Specific Glucuronide Isomers

Historically, much of the research on the health benefits of flavanols has been conducted using the parent compound, (-)-epicatechin (B1671481). However, it is the conjugated metabolites, including the various glucuronide isomers, that are the primary forms circulating in the bloodstream after ingestion. nih.gov A critical future direction is to shift the focus from the aglycone to these metabolites and to understand how glucuronidation at different positions affects their interaction with cellular and molecular targets.

Research suggests that the biological activity of epicatechin metabolites is not uniform and depends on the specific isomer. For example, in vitro studies comparing the antioxidant activities of different glucuronide metabolites found that (-)-epicatechin-7-O-glucuronide (E7G) exhibited marked superoxide (B77818) radical scavenging activity, while other isomers had less potent effects. nih.govnih.gov Conversely, (-)-epicatechin-3'-O-glucuronide (E3'G) was found to be more potent than the parent compound in inhibiting peroxynitrite-mediated nitrotyrosine formation. nih.gov

Future investigations must move beyond general antioxidant assays and explore specific signaling pathways. Key research questions include:

Receptor Binding: Does epicatechin and its glucuronide metabolites interact with specific cell surface receptors? Studies using a membrane-impermeable epicatechin conjugate suggest the existence of a cell membrane receptor on endothelial cells that mediates the activation of endothelial nitric oxide synthase (eNOS). nih.govnih.gov Future studies need to identify this putative receptor and determine how different glucuronide isomers affect binding affinity and downstream signaling.

Enzyme Inhibition and Modulation: How do specific isomers interact with key enzymes involved in inflammation and cellular signaling? It is proposed that epicatechin metabolites may exert their effects through epigenetic reprogramming by binding to and inhibiting DNA methyltransferases (DNMTs). huji.ac.il

Intracellular Signaling Cascades: What specific intracellular pathways are modulated by individual glucuronides? Research on the parent compound has implicated pathways like PI3K/AKT in endothelial cells. nih.govnih.gov It is crucial to determine if and how glucuronidation at the 4'-position, or others, alters the ability to modulate these pathways.

Neuroprotection: Given that epicatechin metabolites are found in the brain, understanding their specific neuroprotective mechanisms is vital. researchgate.net Future work should compare the ability of different isomers to modulate pathways related to neuroinflammation, oxidative stress, and amyloid-beta toxicity. mdpi.combohrium.com

Comprehensive Understanding of Species-Specific Differences in Metabolism and Bioactivity

Much of our initial understanding of epicatechin metabolism comes from studies in animal models, particularly rats. However, emerging evidence clearly indicates that there are significant species-specific differences in how epicatechin is metabolized, which has profound implications for translating research findings from animals to humans. acs.orgnih.gov

A key difference lies in the primary conjugation pathways. In humans, sulfation appears to be a major route of metabolism for epicatechin in the liver and intestine, whereas glucuronidation is less prominent in these tissues. nih.gov In contrast, rat liver microsomes efficiently glucuronidate epicatechin. nih.gov

Furthermore, the profile of glucuronide isomers produced varies significantly between species. Studies have identified (-)-epicatechin-3'-O-glucuronide and its methylated derivatives as major metabolites in human plasma and urine. acs.orghuji.ac.il Conversely, in rats, the primary glucuronide metabolite identified is (-)-epicatechin-7-O-glucuronide and its methylated form. acs.orghuji.ac.il

These metabolic differences are critically important and necessitate a more cautious approach to extrapolating data. Future research in this area should focus on:

Systematic Comparative Metabolomics: Conducting detailed, side-by-side comparisons of epicatechin metabolism in humans, rats, mice, and other relevant preclinical models. This will help in selecting the most appropriate animal model for studying specific aspects of epicatechin bioactivity.

Enzymology of Conjugation: Identifying the specific UGT and sulfotransferase (SULT) isoforms responsible for epicatechin metabolism in different species. This will provide a molecular basis for the observed differences in metabolite profiles. nih.gov

Comparative Bioactivity Studies: Directly comparing the biological effects of the different species-specific glucuronide profiles. For instance, since humans produce predominantly 3'-O-glucuronides while rats produce 7-O-glucuronides, it is essential to test if these isomers have different potencies in modulating vascular function or neuroinflammation. nih.gov The lower antioxidant activity of human-prevalent glucuronides compared to rat-prevalent ones suggests that bioactivity may not be directly comparable. nih.govnih.gov

A comprehensive understanding of these species-specific variations is essential for the accurate interpretation of preclinical data and for designing human intervention studies that are based on relevant metabolites and concentrations.

Exploration of the Interplay Between Epicatechin Glucuronides and the Gut Microbiome

While a portion of epicatechin is absorbed in the small intestine and undergoes phase II metabolism, a significant amount reaches the colon. Here, it is subjected to extensive transformation by the resident gut microbiota. nih.govacs.org This microbial metabolism represents a critical, yet not fully understood, aspect of epicatechin bioavailability and bioactivity. The interplay is bidirectional: the gut microbiota metabolizes epicatechin and its conjugates, and these compounds, in turn, can modulate the composition and activity of the microbiota. researchgate.netbohrium.com

A key interaction involves the deconjugation of glucuronides. Bacterial β-glucuronidase enzymes present in the gut can cleave the glucuronic acid moiety from epicatechin glucuronides that are excreted into the intestinal lumen via bile. acs.orgnih.gov This deconjugation regenerates the epicatechin aglycone (or its methylated form), which can then be reabsorbed (enterohepatic circulation) or, more significantly, become available for further microbial degradation into smaller phenolic compounds. researchgate.net These microbially-derived catabolites, such as phenyl-γ-valerolactones, are themselves absorbed and may possess distinct biological activities. nih.govnih.gov

Future research must focus on several key areas:

Identifying Key Bacterial Species and Enzymes: Pinpointing the specific bacteria and the corresponding β-glucuronidase enzymes responsible for deconjugating epicatechin glucuronides. researchgate.net This could reveal inter-individual differences in metabolism based on microbiome composition.

Mapping the Full Metabolic Pathway: Elucidating the complete pathway of microbial degradation following the deconjugation of specific glucuronide isomers. It is important to understand how the initial position of glucuronidation might influence subsequent microbial breakdown.

Bioactivity of Microbial Metabolites: Assessing the biological activities of the downstream phenolic catabolites produced by the gut microbiota. It is plausible that some of the health benefits attributed to epicatechin are actually mediated by these microbially-generated molecules. nih.gov

Modulation of the Microbiome: Investigating how epicatechin glucuronides and their deconjugated products affect the gut microbial ecosystem. Studies have shown that tea catechins can inhibit the growth of certain pathogenic bacteria while promoting beneficial bacteria like Bifidobacterium and Lactobacillus. researchgate.netbohrium.com Understanding these effects is crucial for a complete picture of epicatechin's impact on gut health.

Exploring this complex interplay will be essential to understand the full spectrum of epicatechin's bioactivity and the reasons for inter-individual variations in response to dietary intake.

Development of Targeted Analytical Approaches for Spatially Resolved Metabolite Quantification

A major challenge in understanding the in vivo action of epicatechin glucuronides is knowing their precise location and concentration within specific tissues and even within different cell types. Traditional analytical methods, which rely on homogenizing tissue samples, provide an average concentration but lose all spatial information. frontiersin.org This is a significant limitation, as the biological effect of a metabolite is intrinsically linked to its presence at a specific site of action.

The future of this research area lies in the development and application of spatially resolved metabolomics , with Mass Spectrometry Imaging (MSI) being a particularly promising technology. nih.govfrontiersin.org MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, allow for the direct mapping of the distribution of hundreds of molecules, including metabolites, on the surface of a tissue section without the need for labels. nih.govfrontiersin.org

The application of these advanced analytical approaches to epicatechin research will enable scientists to:

Visualize Metabolite Distribution: Directly visualize the distribution of epicatechin-4'-glucuronide and other isomers in target tissues like the brain, arterial walls, or liver. This could reveal whether specific metabolites accumulate in particular regions, for example, in atherosclerotic plaques or specific brain nuclei.

Quantify Local Concentrations: Move beyond simple visualization to quantify the concentration of specific glucuronide isomers at a microscopic level. This would allow for a more accurate correlation between local metabolite concentration and observed cellular effects.

Co-localize with Biomarkers: Combine MSI of metabolites with other imaging techniques (e.g., immunohistochemistry) to co-localize epicatechin glucuronides with specific cell types, receptors, or markers of disease pathology.

Track Metabolic Transformations in situ: Observe the spatial patterns of different metabolites simultaneously, potentially providing insights into where metabolic transformations (e.g., deconjugation) are occurring within a tissue. frontiersin.org

While powerful, MSI of small molecule metabolites presents challenges, including sample preparation, ionization efficiency, and the need for high-resolution mass spectrometers to differentiate between isobaric compounds. nih.govfrontiersin.org Overcoming these hurdles will be a key focus of future analytical development, paving the way for a much more precise understanding of where and how epicatechin glucuronides exert their effects in the body.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Epicatechin-4'-glucuronide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with optimized multiple reaction monitoring (MRM) transitions for specificity. For example, MRM parameters such as precursor/product ion pairs (e.g., m/z transitions) and collision energies must be calibrated using reference standards. Chromatographic conditions (e.g., gradient elution) should separate this compound from structurally similar metabolites like epicatechin-3′-glucuronide or methylated derivatives .

Q. How can β-glucuronidase hydrolysis be optimized to recover free epicatechin from its glucuronide conjugates?

Enzymatic hydrolysis requires pH optimization (e.g., 5.0–6.0 using ammonium acetate buffer) and enzyme activity calibration (e.g., 50 kU/mL β-glucuronidase). Incubation time (1–2 hours at 37°C) and matrix effects (e.g., urine vs. plasma) must be validated to avoid under- or over-hydrolysis. Include internal standards (e.g., deuterated analogs) to correct for recovery variability .

Q. What are the key stability considerations for this compound in biological samples?

Urinary glucuronides are stable for ≥4 months at –20°C, but plasma samples may degrade faster due to residual enzymatic activity. Add stabilizers (e.g., sodium fluoride) and avoid freeze-thaw cycles. Degradation products (e.g., aglycone epicatechin) should be monitored via stability-indicating assays .

Advanced Research Questions

Q. How do pharmacokinetic parameters of this compound vary across species, and what factors drive interspecies differences?

Rats predominantly form 7-O-glucuronides, while humans produce 3′-O-glucuronides and methylated derivatives. Differences in UDP-glucuronosyltransferase (UGT) isoform expression (e.g., UGT1A1/1A9 in humans vs. UGT2B7 in rats) and enterohepatic recirculation must be modeled using compartmental pharmacokinetic analysis. Compare plasma AUC, half-life, and clearance rates between species .

Q. What experimental designs can resolve contradictions in the antioxidant activity of this compound compared to its parent compound?

Use parallel in vitro assays: (1) superoxide scavenging (e.g., cytochrome c reduction), (2) LDL oxidation (copper ion or AAPH-induced), and (3) plasma TBARS. This compound typically shows reduced activity due to glucuronidation blocking phenolic hydroxyl groups. However, in vivo efficacy may depend on tissue-specific deconjugation by β-glucuronidase .

Q. How can Bayesian analysis improve the interpretation of 2H-glucose enrichment data in gluconeogenesis studies involving this compound?

Apply Markov chain Monte Carlo (MCMC) simulations to model gluconeogenic flux from urinary glucuronide 2H-enrichment. Position-specific 2H labeling (e.g., H5/H2 ratio) distinguishes glycogenolysis contributions. Compare results to plasma glucose enrichment to account for hepatic metabolic zonation (periportal vs. pericentral hepatocyte activity) .

Q. What in vivo models are suitable for studying this compound’s role in mitigating metabolic or inflammatory pathologies?

Use high-fat diet-induced rodent models with endpoints like hepatic glucose production, plasma inflammatory cytokines (e.g., IL-6, TNF-α), and histopathology (e.g., fatty liver grading). For osteoarthritis, ACLT surgery in rats combined with glucuronide treatment (1–10 mg/day) and micro-CT subchondral bone analysis is effective .

Q. How do UGT polymorphisms affect this compound metabolism in human populations?

Genotype-phenotype association studies (e.g., UGT1A1 SNPs like UGT1A128) can correlate glucuronidation rates with urinary metabolite ratios. Use recombinant UGT isoforms to confirm catalytic activity and LC-MS/MS to quantify isoform-specific metabolite profiles .

Data Interpretation & Methodological Challenges

Q. How can researchers address variability in this compound recovery due to matrix effects in LC-MS/MS?

Normalize using deuterated internal standards (e.g., epicatechin-d4 glucuronide) and validate matrix-matched calibrators. For urine, correct for creatinine concentration to account for dilution variability. Use post-column infusion to identify ion suppression/enhancement zones .

Q. What statistical approaches are recommended for reconciling conflicting data on this compound’s bioactivity?

Apply multivariate ANOVA to isolate confounding variables (e.g., dose, administration route, species). Use meta-analysis to aggregate cross-study data, weighting by sample size and methodological rigor. For mechanistic studies, pathway enrichment analysis (e.g., KEGG) can link metabolite profiles to biological networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.